Cas no 1781792-63-9 (2-(1-acetylazetidin-3-yl)oxyacetic acid)
2-(1-acetylazetidin-3-yl)oxyacetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(1-acetylazetidin-3-yl)oxyacetic acid
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- MDL: MFCD30476075
2-(1-acetylazetidin-3-yl)oxyacetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B402140-5mg |
2-[(1-acetylazetidin-3-yl)oxy]acetic acid |
1781792-63-9 | 5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B402140-10mg |
2-[(1-acetylazetidin-3-yl)oxy]acetic acid |
1781792-63-9 | 10mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B402140-50mg |
2-[(1-acetylazetidin-3-yl)oxy]acetic acid |
1781792-63-9 | 50mg |
$ 320.00 | 2022-06-07 | ||
| A2B Chem LLC | AW44957-2.5g |
2-((1-acetylazetidin-3-yl)oxy)acetic acid |
1781792-63-9 | 95% | 2.5g |
$2540.00 | 2024-04-20 | |
| A2B Chem LLC | AW44957-5g |
2-((1-acetylazetidin-3-yl)oxy)acetic acid |
1781792-63-9 | 95% | 5g |
$3741.00 | 2024-04-20 | |
| A2B Chem LLC | AW44957-10g |
2-((1-acetylazetidin-3-yl)oxy)acetic acid |
1781792-63-9 | 95% | 10g |
$5531.00 | 2024-04-20 | |
| A2B Chem LLC | AW44957-50mg |
2-((1-acetylazetidin-3-yl)oxy)acetic acid |
1781792-63-9 | 95% | 50mg |
$332.00 | 2024-04-20 | |
| A2B Chem LLC | AW44957-100mg |
2-((1-acetylazetidin-3-yl)oxy)acetic acid |
1781792-63-9 | 95% | 100mg |
$478.00 | 2024-04-20 | |
| A2B Chem LLC | AW44957-250mg |
2-((1-acetylazetidin-3-yl)oxy)acetic acid |
1781792-63-9 | 95% | 250mg |
$668.00 | 2024-04-20 | |
| A2B Chem LLC | AW44957-500mg |
2-((1-acetylazetidin-3-yl)oxy)acetic acid |
1781792-63-9 | 95% | 500mg |
$1032.00 | 2024-04-20 |
2-(1-acetylazetidin-3-yl)oxyacetic acid Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 2-(1-acetylazetidin-3-yl)oxyacetic acid
Chemical and Pharmacological Insights into 2-(1-Acetylazetidin-3-Yl)Oxyacetic Acid (CAS No. 1781792-63-9)
The compound 2-(1-acetylazetidin-3-yl)oxyacetic acid, identified by the CAS registry number 1781792-63-9, has emerged as a focal point in recent advancements within medicinal chemistry and pharmacology. This molecule combines the structural features of an acetylated azetidine ring (acetylazetidin) with an oxyacetate moiety, creating a unique pharmacophore that exhibits promising biological activities. Its synthesis and characterization have been refined through cutting-edge methodologies, positioning it as a candidate for targeted drug development in oncology and neurodegenerative disease research.
The core structure of cas no 1781792-63-9 revolves around the azetidine ring (azetidin), which is acetylated at position 1 to enhance metabolic stability while maintaining bioavailability. The oxyacetate group (i.e., the oxyacetic acid component) introduces hydrogen-bonding capabilities, enabling interactions with protein targets such as kinases or proteases. Recent studies, including those published in the Nature Communications, highlight how this structural design allows selective inhibition of oncogenic signaling pathways without off-target effects observed in conventional therapies.
In terms of synthetic routes, researchers have optimized protocols to streamline the production of cas no 1781792-63-9. A notable approach involves a one-pot coupling reaction between acetylated azetidine derivatives and bromoacetate precursors under microwave-assisted conditions, achieving yields exceeding 85%. This method reduces synthetic steps compared to earlier multi-stage approaches, aligning with green chemistry principles while ensuring scalability for preclinical trials.
Clinical relevance is underscored by its demonstrated efficacy in inhibiting tumor growth in xenograft models of triple-negative breast cancer (TNBC). A 2024 study in the Cancer Research Journal revealed that administration of cAS no 1781792-63-9 led to a 65% reduction in tumor volume within 4 weeks, mediated through suppression of AKT/mTOR signaling pathways critical for cancer cell survival. Notably, this activity was achieved at submicromolar concentrations without observable hepatotoxicity or nephrotoxicity in mouse models.
Beyond oncology, emerging evidence suggests potential neuroprotective properties linked to its ability to modulate glutamate receptor activity. In vitro assays using primary neuronal cultures demonstrated neuroprotection against amyloid-beta-induced toxicity—a hallmark of Alzheimer’s disease—by upregulating antioxidant enzymes such as glutathione peroxidase (GPx). These findings were corroborated by behavioral improvements in transgenic mouse models subjected to cognitive tests.
The pharmacokinetic profile further supports its translational potential: oral bioavailability exceeds 40% in rodents due to efficient absorption via P-glycoprotein-independent mechanisms. Metabolic stability studies using human liver microsomes indicated minimal phase I metabolism over 6 hours, suggesting prolonged systemic exposure with once-daily dosing regimens—a critical advantage for chronic disease management.
Innovative applications extend to combination therapies where cAS no 1781792-63-
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